Molecular Weight and Formula Differentiation: 2-Methyl Substituent vs. Des-Methyl Analog
The 2-methyl substituent on the oxolane ring of the target compound provides a quantifiable molecular weight increase of 14.03 Da relative to the des-methyl analog 1-{[(oxolan-3-yl)amino]methyl}cyclohexan-1-ol (CAS 1487874-45-2), corresponding to the addition of one methylene (-CH2-) unit . The molecular formula expands from C11H21NO2 (MW 199.29) to C12H23NO2 (MW 213.32) . This structural difference introduces a stereogenic center at oxolane C2 that is absent in the des-methyl analog, meaning the target compound exists as a mixture of diastereomers (unless stereochemically resolved), whereas the des-methyl analog is achiral at the oxolane ring .
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | C12H23NO2, MW = 213.32 g/mol, contains stereogenic center at oxolane C2 |
| Comparator Or Baseline | 1-{[(Oxolan-3-yl)amino]methyl}cyclohexan-1-ol (CAS 1487874-45-2): C11H21NO2, MW = 199.29 g/mol, achiral oxolane ring |
| Quantified Difference | ΔMW = +14.03 g/mol; Δformula = +CH2; additional stereocenter (2 diastereomers possible vs. 0 in comparator) |
| Conditions | Calculated from molecular formula; structural comparison based on SMILES: target CC1OCCC1NCC1(O)CCCCC1 vs. comparator C1COCC1NCC1(O)CCCCC1 |
Why This Matters
For procurement in SAR campaigns, the 14-Da mass increment and stereochemical complexity directly impact target-binding hypotheses, metabolic stability predictions, and the synthetic route required, making the two compounds non-interchangeable despite sharing a core scaffold.
